

# Inotersen for Hereditary Transthyretin Amyloidosis: A Comparative Meta-Analysis of Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Inotersen sodium |           |
| Cat. No.:            | B13907673        | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of clinical outcomes with Inotersen treatment for hereditary transthyretin amyloidosis (hATTR), comparing its performance against other therapeutic alternatives. The information is supported by experimental data from pivotal clinical trials.

Hereditary transthyretin amyloidosis is a rare, progressive, and life-threatening disease caused by mutations in the transthyretin (TTR) gene, leading to the systemic deposition of misfolded TTR protein as amyloid fibrils. This accumulation results in multisystem organ dysfunction, most prominently affecting the peripheral nerves and heart. Inotersen, an antisense oligonucleotide, is a key therapeutic agent designed to suppress the hepatic production of both wild-type and mutant TTR protein. This guide synthesizes data from major clinical trials to offer a comparative perspective on its efficacy and safety.

# Comparative Efficacy of Inotersen and Other Treatments

The efficacy of Inotersen in slowing the progression of polyneuropathy and improving quality of life in patients with hATTR has been demonstrated in the NEURO-TTR clinical trial.[1] This section provides a comparative summary of key clinical outcomes for Inotersen and other approved treatments for hATTR polyneuropathy, namely Patisiran and Tafamidis.





**Table 1: Baseline Demographics and Disease Characteristics of Pivotal Clinical Trials** 

| Characteristic                            | Inotersen (NEURO-<br>TTR)[2] | Patisiran (APOLLO) [3]       | Tafamidis (Fx-005)           |
|-------------------------------------------|------------------------------|------------------------------|------------------------------|
| Number of Patients<br>(Treatment/Placebo) | 112 / 60                     | 148 / 77                     | 65 / 63                      |
| Mean Age (years)                          | 59.3 / 61.5                  | 59.6 / 62.2                  | Not Reported                 |
| Male (%)                                  | 71 / 68                      | 74 / 75                      | Not Reported                 |
| V30M Mutation (%)                         | 52 / 52                      | 38 / 52                      | 100 / 100                    |
| Mean mNIS+7 at<br>Baseline (SD)           | 77.8 (36.9) / 76.5<br>(36.8) | 80.9 (41.5) / 74.6<br>(37.0) | Not Applicable (used NIS-LL) |
| Mean Norfolk QoL-DN at Baseline (SD)      | 59.6 (28.2) / 58.5<br>(24.7) | Not Reported                 | 2.0 (change from baseline)   |
| FAP Stage I (%)                           | 63 / 65                      | 45 / 48                      | 100 / 100                    |
| FAP Stage II (%)                          | 37 / 35                      | 55 / 51                      | 0/0                          |

FAP = Familial Amyloid Polyneuropathy; mNIS+7 = modified Neuropathy Impairment Score +7; Norfolk QoL-DN = Norfolk Quality of Life-Diabetic Neuropathy; SD = Standard Deviation; NIS-LL = Neuropathy Impairment Score-Lower Limbs.

**Table 2: Comparison of Primary Efficacy Endpoints** 



| Treatment                                           | Trial                                    | Primary<br>Endpoint(s)                      | Treatment Effect<br>(vs. Placebo)                |
|-----------------------------------------------------|------------------------------------------|---------------------------------------------|--------------------------------------------------|
| Inotersen                                           | NEURO-TTR                                | Change from baseline in mNIS+7 at 15 months | -19.7 points (p<0.001)                           |
| Change from baseline in Norfolk QoL-DN at 15 months | -11.7 points (p<0.001) [1]               |                                             |                                                  |
| Patisiran                                           | APOLLO                                   | Change from baseline in mNIS+7 at 18 months | -34.0 points                                     |
| Change from baseline in Norfolk QoL-DN at 18 months | -21.1 points                             |                                             |                                                  |
| Tafamidis                                           | Fx-005                                   | NIS-LL Responder<br>Analysis at 18 months   | 15.8% difference<br>(p=0.068, ITT<br>population) |
| Change in Norfolk<br>QoL-DN at 18 months            | -5.2 points (p=0.116,<br>ITT population) |                                             |                                                  |

A negative change indicates improvement. ITT = Intent-to-Treat.

### **Experimental Protocols**

The clinical development of Inotersen and its comparators was based on robust, randomized, double-blind, placebo-controlled Phase 3 trials. Understanding the methodologies of these trials is crucial for interpreting the clinical outcome data.

## **NEURO-TTR (Inotersen)**

- Objective: To evaluate the efficacy and safety of Inotersen in adults with stage 1 or 2 hATTR polyneuropathy.[1]
- Design: International, randomized (2:1), double-blind, placebo-controlled, 15-month trial.[1]



- Intervention: Weekly subcutaneous injections of 300 mg Inotersen or placebo.[1]
- Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7
   (mNIS+7) and the patient-reported Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire score at 15 months.[1]
- Key Inclusion Criteria: Adults with stage 1 (ambulatory) or stage 2 (ambulatory with assistance) hATTR with polyneuropathy.[1]

#### **APOLLO (Patisiran)**

- Objective: To assess the efficacy and safety of Patisiran in patients with hATTR amyloidosis.
- Design: International, randomized (2:1), double-blind, placebo-controlled, 18-month Phase 3 trial.
- Intervention: Intravenous infusion of 0.3 mg/kg Patisiran or placebo every 3 weeks.
- Primary Endpoint: Change from baseline in mNIS+7 at 18 months.
- Key Secondary Endpoint: Change from baseline in Norfolk QoL-DN score at 18 months.
- Key Inclusion Criteria: Adults with hATTR amyloidosis, Neuropathy Impairment Score (NIS) of 5-130, and polyneuropathy disability score ≤IIIb.

#### Fx-005 (Tafamidis)

- Objective: To evaluate the efficacy and safety of 18 months of Tafamidis treatment in patients with early-stage V30M hATTR polyneuropathy.
- Design: Randomized, double-blind, placebo-controlled trial.
- Intervention: Oral administration of 20 mg Tafamidis or placebo once daily.
- Co-Primary Endpoints: Neuropathy Impairment Score-Lower Limbs (NIS-LL) responder analysis (<2-point worsening) and the change from baseline in Norfolk QoL-DN total score in the intent-to-treat (ITT) population.



 Key Inclusion Criteria: Patients with early-stage V30M transthyretin familial amyloid polyneuropathy.

# Visualizing the Science: Mechanism and Workflow

To further elucidate the context of Inotersen's clinical application, the following diagrams illustrate its mechanism of action and the typical workflow of a clinical trial in hATTR amyloidosis.





Click to download full resolution via product page

Caption: Mechanism of Action of Inotersen.





Click to download full resolution via product page

Caption: hATTR Amyloidosis Clinical Trial Workflow.



### Safety and Tolerability

A critical aspect of evaluating any therapeutic agent is its safety profile. In the NEURO-TTR study, the most frequent serious adverse events associated with Inotersen were glomerulonephritis and thrombocytopenia. Enhanced monitoring protocols have been implemented to manage these risks effectively. Long-term open-label extension studies have not identified any new safety signals.

#### Conclusion

Inotersen has demonstrated significant efficacy in slowing the progression of neurologic disease and improving the quality of life for patients with hereditary transthyretin amyloidosis. This meta-analysis provides a comparative framework for evaluating Inotersen alongside other therapeutic options. The choice of treatment for hATTR polyneuropathy should be individualized, taking into account the specific clinical presentation, disease severity, and the distinct efficacy and safety profiles of each available therapy. Continued research and long-term follow-up are essential for further optimizing patient outcomes in this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rnaiscience.com [rnaiscience.com]
- 2. Diagnosis and Screening of Patients with Hereditary Transthyretin Amyloidosis (hATTR): Current Strategies and Guidelines PMC [pmc.ncbi.nlm.nih.gov]
- 3. arci.org [arci.org]
- To cite this document: BenchChem. [Inotersen for Hereditary Transthyretin Amyloidosis: A Comparative Meta-Analysis of Clinical Outcomes]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b13907673#a-meta-analysis-of-clinical-outcomes-with-inotersen-treatment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com